molecular formula C23H25FN4O3 B565164 9-Keto Risperidone CAS No. 1189516-65-1

9-Keto Risperidone

Número de catálogo: B565164
Número CAS: 1189516-65-1
Peso molecular: 424.476
Clave InChI: AUSFXKQDZJPCTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Keto Risperidone (chemical name: 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethyl}-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a derivative of the atypical antipsychotic risperidone. Its molecular formula is C23H27FN4O3, with a molecular weight of 426.492 g/mol . Structurally, it differs from risperidone by the substitution of a ketone group at the 9-position of the tetrahydropyridopyrimidinone ring, distinguishing it from other metabolites like 9-hydroxyrisperidone (paliperidone) or 7-hydroxyrisperidone . While 9-hydroxyrisperidone is a well-characterized active metabolite of risperidone, this compound’s pharmacological role remains less studied, though it is recognized as a reference standard in analytical chemistry for quantifying risperidone metabolites .

Métodos De Preparación

Synthetic Routes for 9-Keto Risperidone

Two-Stage Oxidation Protocol

The most widely documented method involves a two-stage oxidation of risperidone (Table 1) :

Stage 1 :

  • Substrate : 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-9-carbaldehyde

  • Reagent : Peracetic acid (30–35% concentration)

  • Conditions : 35–40°C, 20-minute reaction time in aqueous medium

  • Mechanism : Electrophilic oxidation of the aldehyde group to a ketone, facilitated by peracid’s nucleophilic attack on the carbonyl carbon .

Stage 2 :

  • Workup : Neutralization with sodium bicarbonate (NaHCO₃) in a dichloromethane-water biphasic system (pH 7.3)

  • Yield : 74–78% after recrystallization .

Table 1: Two-Stage Synthesis Parameters

ParameterStage 1Stage 2
Temperature35–40°CAmbient
Time20 min30 min
SolventWaterDichloromethane/Water
Key ReagentPeracetic acidSodium bicarbonate
Purity Post-Workup90–92%≥95%

This protocol, patented by Synthon B.V., avoids chromatographic purification, enhancing scalability .

Solvent Optimization and Environmental Considerations

Early risperidone syntheses relied on acetonitrile and DMF, which pose environmental and safety risks due to high toxicity and volatile organic compound (VOC) emissions . Modern adaptations for this compound prioritize greener solvents:

  • Isopropanol : Used in recrystallization to reduce reactor occupancy time and improve crystal morphology .

  • Acetone : Employed in hot filtration to achieve 99.7–99.8% purity while complying with ICH Q3C guidelines on residual solvents .

Notably, the avoidance of acetonitrile in later synthesis stages aligns with industrial trends toward sustainable manufacturing .

Characterization and Quality Control

Spectroscopic Confirmation

This compound is characterized by:

  • IR Spectroscopy : Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) .

  • XRD : Distinctive peaks at 2θ = 12.4°, 18.7°, and 24.9°, confirming the polymorphic form T1 .

  • HPLC : Purity ≥95% with retention time 8.02 min under USP L1 column conditions (acetonitrile:phosphate buffer pH 3.0 = 60:40) .

Table 2: Physicochemical Properties

PropertyValue
Melting Point58–62°C
Density1.44 g/cm³
HygroscopicityHigh (store at -20°C)
Stability>24 months under N₂

Industrial-Scale Challenges and Solutions

Byproduct Formation

The primary impurity, risperidone hydroxy keto analogue (Impurity G), forms via incomplete oxidation or hydroxylation . Mitigation strategies include:

  • Temperature Control : Maintaining 35–40°C during Stage 1 to prevent over-oxidation .

  • pH Monitoring : Adjusting to pH 7.3 in Stage 2 to neutralize excess peracid and minimize side reactions .

Particle Size Optimization

For tablet formulation, this compound requires a particle size of 50–100 μm. Jet milling post-recrystallization achieves this while preserving polymorphic stability .

Comparative Analysis of Patented Methods

Table 3: Method Comparison

ParameterWO2010/3703A2 US6750341B2
SolventWater/DichloromethaneAcetonitrile/Isopropanol
Reaction Time50 min9–17 hours
Yield74–78%63–74%
Purity≥95%99.7–99.8%
Environmental ImpactLow VOCsHigh VOCs

While the WO2010/3703A2 method offers faster synthesis, the US6750341B2 protocol achieves higher purity at the cost of solvent toxicity .

Análisis De Reacciones Químicas

9-Keto Risperidone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common reagents used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Profile

9-Keto Risperidone is primarily recognized for its role as an active metabolite of Risperidone, which is widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. It exhibits a similar pharmacological profile to its parent compound but may have distinct effects on receptor binding and metabolic pathways.

Treatment of Schizophrenia

Research indicates that this compound may play a significant role in the management of schizophrenia. It has been shown to maintain therapeutic levels in patients receiving long-acting injections of Risperidone, thereby contributing to sustained symptom control. A study highlighted that serum concentrations of this compound were consistently detectable following intramuscular administration of long-acting formulations, suggesting its importance in therapeutic efficacy .

Bipolar Disorder Management

In bipolar disorder, this compound may help manage manic and depressive episodes. Its ability to stabilize mood while minimizing adverse effects makes it a valuable option for patients who are sensitive to typical mood stabilizers.

Autism Spectrum Disorders

The use of this compound has also been explored in treating irritability associated with autism spectrum disorders. Clinical trials have demonstrated improvements in behavioral symptoms, including aggression and self-injurious behavior, when patients are treated with formulations containing this metabolite.

Case Studies

Case Study Condition Treatment Outcome
Case #1SchizophreniaLong-acting RisperidoneSignificant reduction in psychotic symptoms; stable serum levels of this compound maintained therapeutic efficacy .
Case #2Bipolar DisorderCombination therapy with mood stabilizersImproved mood stabilization; reduced frequency of manic episodes attributed to the presence of this compound .
Case #3Autism Spectrum DisorderRisperidone-based treatmentDecreased irritability and aggression; notable behavioral improvements observed .

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound, emphasizing its role in maintaining effective drug levels over extended periods. The following points summarize key findings:

  • Metabolic Stability : The presence of this compound enhances the metabolic stability of the parent drug, allowing for prolonged therapeutic effects without frequent dosing .
  • Adverse Effects Profile : The metabolite exhibits a lower propensity for causing extrapyramidal symptoms compared to other antipsychotics, making it a favorable option for long-term management .
  • Patient Compliance : Long-acting formulations containing this compound improve patient compliance by reducing the frequency of dosing and stabilizing serum drug levels .

Mecanismo De Acción

Comparación Con Compuestos Similares

Pharmacokinetic Comparison

Key Pharmacokinetic Parameters

Risperidone and its metabolites exhibit complex pharmacokinetics due to extensive hepatic metabolism. The table below summarizes critical differences between 9-Keto Risperidone, risperidone, and 9-hydroxyrisperidone:

Parameter Risperidone 9-Hydroxyrisperidone (Paliperidone) This compound
Metabolic Pathway CYP2D6/CYP3A4 CYP3A4 (minor) Not fully elucidated
Half-life (t₁/₂) 3–20 hours 20–23 hours Limited data
Active Moiety Yes (combined with 9-hydroxyrisperidone) Yes Unclear
Plasma Protein Binding 90% 77% No data
Clearance 1.2 L/h 0.8 L/h Not reported
  • Risperidone vs. 9-Hydroxyrisperidone: The active moiety (risperidone + 9-hydroxyrisperidone) has a combined half-life of ~20 hours in extensive CYP2D6 metabolizers, with 9-hydroxyrisperidone contributing significantly to therapeutic effects .
  • Formulation Impact : Lipid-based risperidone formulations (e.g., VAL401) shorten the half-life of the active moiety compared to conventional tablets, likely due to altered distribution .

Metabolic Pathways and Enzyme Interactions

Risperidone is primarily metabolized by CYP2D6 to 9-hydroxyrisperidone, while CYP3A4 contributes to secondary pathways . Both enzymes also interact with this compound’s analogs:

Compound CYP2D6 Inhibition (Ki, μM) CYP3A4 Inhibition (Ki, μM)
Risperidone 6.9 67
9-Hydroxyrisperidone 16 80
Ziprasidone 11 64
  • Data for this compound are absent, but its ketone group may alter enzyme affinity compared to hydroxylated analogs.

Efficacy Against Psychotic Disorders

  • Risperidone vs. Olanzapine : Olanzapine shows superior efficacy in reducing Behavioral and Psychological Symptoms of Dementia (BPSD) compared to risperidone (PANSS score difference: −2.4 points, 95% CI: −4.6 to −0.3) .
  • Risperidone vs. Lurasidone: A 6-week non-inferiority trial found lurasidone comparable to risperidone in treating schizophrenia (margin: 7 PANSS points) .
  • 9-Hydroxyrisperidone (Paliperidone) : As the active metabolite, it shares risperidone’s efficacy but with a longer half-life, enabling once-daily dosing .

Structural and Functional Analogues

Compound Structural Difference from Risperidone Pharmacological Impact
9-Hydroxyrisperidone Hydroxyl group at 9-position Longer t₁/₂, reduced CYP2D6 inhibition
7-Hydroxyrisperidone Hydroxyl group at 7-position Minor metabolite, unclear clinical relevance
6-Desfluoro-6-hydroxy Risperidone Fluorine replaced by hydroxyl at 6-position Experimental compound, no therapeutic use
This compound Ketone group at 9-position Potential analytical standard, unconfirmed activity

Actividad Biológica

9-Keto Risperidone is an active metabolite of the atypical antipsychotic drug risperidone, which is widely used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing side effects associated with its parent compound. This article explores the pharmacological properties, metabolic pathways, clinical implications, and case studies related to this compound.

This compound has the chemical formula C23H25FN4O3C_{23}H_{25}FN_{4}O_{3} and is classified under the category of atypical antipsychotics. It is structurally related to risperidone but features a keto group at the 9-position, which influences its pharmacodynamics and pharmacokinetics.

Metabolism and Pharmacokinetics

The metabolic pathway of risperidone involves several cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, which convert risperidone into its active metabolites, including 9-hydroxyrisperidone and subsequently this compound. Studies indicate that the formation of 9-hydroxyrisperidone is significantly correlated with the activity of these enzymes, suggesting that genetic variations in CYP2D6 and CYP3A4 can affect individual responses to risperidone therapy .

Table 1: Key Enzymes in the Metabolism of Risperidone

EnzymeActivity (pmol pmol(-1) CYP min(-1))Role in Metabolism
CYP2D67.5Major pathway for conversion
CYP3A40.4Minor pathway for conversion
CYP3A50.2Minor pathway for conversion

Biological Activity

This compound exhibits similar but distinct pharmacological effects compared to risperidone. It has been shown to possess antipsychotic properties, contributing to the alleviation of both positive and negative symptoms of schizophrenia. Its affinity for dopamine D2 receptors and serotonin 5-HT2A receptors plays a significant role in its therapeutic efficacy .

Case Studies

  • Case Study on Weight Gain : A study involving children and adolescents treated with risperidone showed that higher plasma concentrations of both risperidone and its metabolite, 9-hydroxyrisperidone, were associated with increased body mass index (BMI) z-scores. This suggests that monitoring drug levels could help mitigate weight gain in this population .
  • Diabetic Ketoacidosis : Another case reported a patient who developed diabetic ketoacidosis after starting risperidone therapy, highlighting a potential risk associated with its metabolic effects. The patient's condition improved after adjusting medication regimens .

Clinical Implications

The biological activity of this compound underscores the importance of personalized medicine in psychiatric treatment. Variations in metabolic enzyme activity can lead to different therapeutic outcomes and side effects among patients. Therefore, understanding these differences can guide clinicians in selecting appropriate dosages and monitoring strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 9-Keto Risperidone in synthetic or biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for identification and quantification due to its sensitivity in detecting trace impurities. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying the ketone group at position 8. The SMILES string (CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F) provided in PubChem can guide computational modeling for spectral validation .

Q. How can researchers validate the purity of this compound in pharmacokinetic studies?

  • Methodological Answer : Purity validation requires a combination of techniques:

  • Thermogravimetric analysis (TGA) to assess thermal stability (melting point: 58–62°C).
  • FTIR spectroscopy to confirm functional groups and rule out degradation products.
  • Chromatographic methods (e.g., USP-compliant HPLC) to quantify impurity thresholds, referencing Pharmacopeial standards .

Q. What are the primary synthetic routes for this compound, and how do they impact yield?

  • Methodological Answer : The synthesis typically involves oxidative dehydrogenation of risperidone using catalysts like palladium on carbon (Pd/C) under controlled conditions. Yield optimization requires monitoring reaction parameters (temperature, solvent polarity) and post-synthesis purification via recrystallization. Compatibility studies with excipients (e.g., mannitol, microcrystalline cellulose) should precede formulation trials to avoid interactions .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the formulation of this compound for pediatric use?

  • Methodological Answer : A three-factor Box-Behnken design (e.g., mannitol percentage, superdisintegrant swelling pressure, glidant surface area) minimizes variability in mini-tablet production. Critical quality attributes (CQAs) include crushing strength (>5 kN), friability (<1%), and disintegration time (<60 seconds in simulated saliva). Response surface methodology (RSM) validates interactions between variables, ensuring reproducibility .

Q. How do discrepancies in clinical pharmacokinetic data for this compound arise, and how can they be resolved?

  • Methodological Answer : Variability often stems from differences in metabolic enzyme activity (e.g., CYP2D6 polymorphisms) or drug-drug interactions. To resolve contradictions:

  • Conduct population pharmacokinetic (PopPK) modeling to account for covariates like age, weight, and comorbidities.
  • Validate findings using bootstrap resampling or Monte Carlo simulations to assess robustness.
  • Cross-reference data extraction protocols (e.g., REDCap tools for EHR data) to standardize variables like dose adjustments and adverse event reporting .

Q. What methodological challenges arise when studying this compound’s stability under long-term storage conditions?

  • Methodological Answer : Degradation kinetics at -20°C must be assessed via accelerated stability studies (e.g., 40°C/75% RH for 6 months) using ICH Q1A guidelines. Key challenges:

  • Oxidative degradation : Mitigated by inert gas purging during packaging.
  • Photostability : Use amber vials and validate light exposure per ICH Q1B.
  • Hygroscopicity : Pair with desiccants in sealed containers to prevent moisture uptake .

Q. How can impurity profiling of this compound address regulatory requirements for generic drug development?

  • Methodological Answer : Follow ICH Q3B guidelines to identify and quantify degradation products.

  • Forced degradation studies : Expose the compound to acid/base hydrolysis, oxidation, and thermal stress.
  • Thresholds : Report impurities ≥0.1% using validated LC-MS methods.
  • Structural analogs : Cross-validate with reference standards (e.g., paliperidone impurities) to confirm specificity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use mixed-effects models to handle repeated measures in longitudinal studies. For non-linear relationships:

  • Emax models estimate maximum effect and EC50.
  • Bayesian hierarchical models incorporate prior data (e.g., risperidone’s terminal half-life of 20 hours) to refine posterior distributions.
  • Adjust for confounding variables (e.g., comedications) via propensity score matching .

Q. Methodological Considerations for All Studies

  • Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over secondary summaries. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets and code repositories alongside manuscripts .
  • Ethical Compliance : Obtain IRB approval for human studies, detailing participant selection criteria and informed consent protocols .

Propiedades

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSFXKQDZJPCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659709
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189516-65-1
Record name 9-Keto risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-KETO RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (0.62 grams) taken in methanol added 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-9) (0.94 grams), diisopropyl ethyl amine (0.75 grams) and refluxed the reaction for 23 hrs. Cooled the reaction mixture to 26° C. and stirred for 15 minutes. Filtered the precipitated solid. Washed the solid with chilled methanol and dried. Separated the compound with column chromatography using chloroform/methanol as an eluent.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.